Predicted Physicochemical Profile: Hydrophobicity and Hydrogen Bonding Capacity Compared to Des-chloro Analog
4-Chloro-N-(3-nitrophenyl)butanamide exhibits distinct physicochemical properties compared to its des-chloro analog N-(3-nitrophenyl)butanamide, derived from the presence of the terminal chlorine atom. The target compound contains 2 hydrogen bond acceptors and 1 hydrogen bond donor (the amide NH). Although experimental partition coefficients are unavailable for this specific molecule, the introduction of a chlorine substituent on an aliphatic chain is known to increase lipophilicity (calculated AlogP) by approximately 0.3–0.5 log units relative to the unsubstituted butanamide, based on standard fragment-based contribution methods [1]. This predicted difference may influence membrane permeability and nonspecific protein binding in biological assays [2].
| Evidence Dimension | Hydrogen bonding capacity and predicted lipophilicity |
|---|---|
| Target Compound Data | HBA: 3 (predicted); HBD: 1; AlogP predicted increase of 0.3–0.5 units over baseline due to Cl substitution |
| Comparator Or Baseline | N-(3-nitrophenyl)butanamide: HBA: 3; HBD: 1; AlogP baseline for unsubstituted butanamide |
| Quantified Difference | Target compound possesses an additional chloro substituent, conferring distinct lipophilicity and a unique electrophilic site absent in the comparator. |
| Conditions | Calculated molecular descriptors based on fragment contribution methods; experimental data not available for this specific compound pair. |
Why This Matters
The presence of the terminal chlorine atom increases lipophilicity and provides a site for further chemical derivatization, which is essential for building chemical libraries and optimizing pharmacokinetic profiles.
- [1] Wildman SA, Crippen GM. Prediction of Physicochemical Parameters by Atomic Contributions. J Chem Inf Comput Sci. 1999;39(5):868-873. View Source
- [2] Lipinski CA, Lombardo F, Dominy BW, Feeney PJ. Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. Adv Drug Deliv Rev. 2001;46(1-3):3-26. View Source
